(3-Methoxyphenyl)methyl cyanate
Description
(3-Methoxyphenyl)methyl cyanate is an aryl cyanate ester characterized by a methoxy (-OCH₃) substituent at the meta position of the phenyl ring attached to a methyl cyanate group (-O-C≡N). Cyanate esters, in general, are renowned for their high thermal stability, low dielectric constants, and utility in aerospace, electronics, and military applications due to their polycyclotrimerization behavior, forming robust cross-linked networks . The introduction of a methoxy group in the meta position introduces steric and electronic effects that differentiate this compound from unsubstituted or para-substituted analogs.
Properties
CAS No. |
920033-70-1 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(3-methoxyphenyl)methyl cyanate |
InChI |
InChI=1S/C9H9NO2/c1-11-9-4-2-3-8(5-9)6-12-7-10/h2-5H,6H2,1H3 |
InChI Key |
ONZFUCFMVFZVIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)COC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)methyl cyanate typically involves the reaction of 3-methoxybenzyl alcohol with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the cyanate group. The general reaction scheme is as follows:
3-Methoxybenzyl alcohol+Cyanogen bromide→(3-Methoxyphenyl)methyl cyanate+HBr
Industrial Production Methods
Industrial production of (3-Methoxyphenyl)methyl cyanate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxyphenyl)methyl cyanate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The cyanate group can be reduced to form an amine.
Substitution: The cyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of 3-methoxybenzaldehyde.
Reduction: Formation of 3-methoxybenzylamine.
Substitution: Formation of various substituted ureas or carbamates.
Scientific Research Applications
Organic Synthesis
One of the primary applications of (3-Methoxyphenyl)methyl cyanate is in organic synthesis, particularly as a reagent for the formation of carbamates and ureas. These compounds are essential intermediates in the synthesis of pharmaceuticals and agrochemicals.
Table 1: Reactions Involving (3-Methoxyphenyl)methyl cyanate
| Reaction Type | Product Type | Description |
|---|---|---|
| Carbamate Formation | Carbamates | Reacts with amines to form stable carbamates. |
| Urea Synthesis | Ureas | Can be used to synthesize ureas from amines. |
| Coupling Reactions | Various Compounds | Participates in coupling reactions to form complex molecules. |
Materials Science
In materials science, (3-Methoxyphenyl)methyl cyanate is explored for its potential use in polymer chemistry. It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.
Case Study: Polymer Composites
Research has shown that incorporating (3-Methoxyphenyl)methyl cyanate into epoxy resins can improve their thermal resistance and mechanical strength. For instance, a study demonstrated that modified epoxy composites exhibited enhanced performance under high-temperature conditions, making them suitable for aerospace applications.
Medicinal Chemistry
The compound has also been investigated for its biological activity. Its derivatives are being studied for potential pharmacological effects, including anti-inflammatory and anticancer properties.
Table 2: Biological Activities of Derivatives
| Compound Derivative | Activity Type | Observations |
|---|---|---|
| 4-Methoxyphenyl derivatives | Anti-inflammatory | Showed significant reduction in inflammation markers in vitro. |
| Triazole derivatives | Anticancer | Exhibited cytotoxic effects against various cancer cell lines. |
Mechanism of Action
The mechanism of action of (3-Methoxyphenyl)methyl cyanate involves its reactivity with nucleophiles. The cyanate group can undergo nucleophilic attack, leading to the formation of various products depending on the nature of the nucleophile. This reactivity is exploited in synthetic chemistry to create a wide range of compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Effects
- Phenylmethyl Cyanate (Benzyl Cyanate) : Lacking substituents, benzyl cyanate exhibits faster polycyclotrimerization kinetics due to unhindered resonance stabilization of the cyanate group. The meta-methoxy group in (3-Methoxyphenyl)methyl cyanate introduces electron-donating effects, which may reduce electrophilicity at the cyanate oxygen, slowing trimerization compared to benzyl cyanate .
- highlights that substituent position significantly impacts photoreactivity; meta-substituted aromatic compounds often exhibit distinct electronic environments compared to para analogs, which could translate to differences in thermal or photochemical degradation .
Reactivity and Stability
- Methyl Cyanate (CH₃-O-C≡N) : A simpler aliphatic cyanate, methyl cyanate lacks aromatic stabilization, making it more volatile and less thermally stable. Rotational spectroscopy studies () show that methyl cyanate exhibits A-E splitting due to methyl internal rotation, a feature likely altered in (3-Methoxyphenyl)methyl cyanate due to the bulky aryl group .
Photochemical Behavior
demonstrates that DOM amended with meta-substituted aromatic amines (e.g., methyl 2-aminobenzoate) produces less cyanate under irradiation compared to para-substituted analogs (e.g., 4-(methylamino)benzoic acid). This suggests that (3-Methoxyphenyl)methyl cyanate may exhibit lower photostability than para-methoxy derivatives, impacting its environmental persistence in marine or atmospheric settings .
Data Table: Key Properties of (3-Methoxyphenyl)methyl Cyanate and Analogs
| Compound | Melting Point (°C) | Dielectric Constant (1 MHz) | Trimerization Onset (°C) | Photochemical Stability |
|---|---|---|---|---|
| (3-Methoxyphenyl)methyl cyanate* | Not reported | ~2.8 (inferred) | ~150–200 (est.) | Moderate |
| Phenylmethyl cyanate | 35–38 | 2.9 | 120–140 | High |
| (4-Methoxyphenyl)methyl cyanate | Not reported | ~2.7 | ~160–210 | High |
| Methyl cyanate | -50 (liquid) | 3.1 | N/A (volatile) | Low |
*Inferred from structural analogs and evidence .
Biological Activity
(3-Methoxyphenyl)methyl cyanate is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
(3-Methoxyphenyl)methyl cyanate is characterized by the presence of a methoxy group attached to a phenyl ring, along with a cyanate functional group. Its molecular formula is , and the structure can be represented as follows:
Biological Activity Overview
The biological activity of (3-Methoxyphenyl)methyl cyanate can be categorized into several key areas:
- Antioxidant Activity : Several studies have indicated that compounds with similar structures exhibit antioxidant properties. For instance, derivatives of phenolic compounds have shown significant scavenging activity against free radicals, which is crucial in preventing oxidative stress-related diseases .
- Anti-inflammatory Effects : The compound may influence inflammatory pathways. In vitro studies have demonstrated that related compounds can inhibit the expression of pro-inflammatory markers such as COX-2 and MMPs (matrix metalloproteinases), which are involved in cartilage degradation and inflammation .
- Anticancer Potential : Some derivatives of cyanate compounds have been studied for their anticancer properties. They may induce apoptosis in cancer cells through various signaling pathways, including inhibition of the MAPK pathway .
The mechanisms through which (3-Methoxyphenyl)methyl cyanate exerts its biological effects are still under investigation. However, several potential pathways have been identified:
- Inhibition of Enzymatic Activity : Compounds similar to (3-Methoxyphenyl)methyl cyanate have shown the ability to inhibit enzymes involved in inflammatory processes, particularly MMPs and COX-2 .
- Regulation of Gene Expression : Research indicates that these compounds can modulate gene expression related to inflammation and cellular stress responses, thereby influencing cellular behavior and survival .
Case Studies and Research Findings
- In Vitro Studies on Inflammatory Markers :
- Antioxidant Activity Assessment :
- Anticancer Activity Evaluation :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
